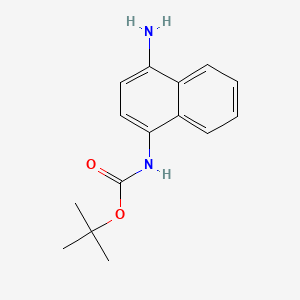

tert-butyl N-(4-aminonaphthalen-1-yl)carbamate

Description

tert-Butyl N-(4-aminonaphthalen-1-yl)carbamate is a carbamate-protected amine derivative featuring a naphthalene core substituted with an amino group at the 4-position and a tert-butyl carbamate protecting group. Carbamates, particularly tert-butyl variants, are widely employed in organic synthesis to protect amine functionalities due to their stability under acidic and basic conditions, as well as their selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid).

Properties

Molecular Formula |

C15H18N2O2 |

|---|---|

Molecular Weight |

258.32 g/mol |

IUPAC Name |

tert-butyl N-(4-aminonaphthalen-1-yl)carbamate |

InChI |

InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)17-13-9-8-12(16)10-6-4-5-7-11(10)13/h4-9H,16H2,1-3H3,(H,17,18) |

InChI Key |

DFPKQKONVPUFPT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C2=CC=CC=C21)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-aminonaphthalen-1-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 4-aminonaphthalene-1-carboxylic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Deprotection Reactions

The tert-butyl carbamate (Boc) group acts as a transient protective group for amines, enabling selective deprotection under specific conditions:

Acidic Deprotection

-

Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane .

-

Mechanism : Protonation of the carbamate oxygen cleaves the Boc group, releasing CO₂ and tert-butanol .

-

Outcome : Yields free 4-aminonaphthalen-1-amine, critical for subsequent functionalization (e.g., peptide coupling) .

Thermolytic Deprotection

-

Application : Orthogonal to other protecting groups (e.g., Tempoc), enabling sequential deprotection in multi-step syntheses .

Reductive Deprotection

-

Selectivity : Preserves acid-sensitive functional groups, advantageous in complex molecule synthesis .

Alkylation Reactions

The amino group (post-deprotection) undergoes alkylation to form secondary or tertiary amines:

-

Example : Phase-transfer-catalyzed alkylation with methyl sulfate in ethyl acetate, yielding N-benzyl derivatives .

-

Conditions :

-

Yield : >80% for methylated products under optimized conditions .

Hydrolysis Reactions

The carbamate moiety undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

-

Conditions : 6M HCl, reflux.

-

Products : 4-aminonaphthalen-1-amine and tert-butanol.

-

-

Basic Hydrolysis :

-

Conditions : NaOH in aqueous THF.

-

Mechanism : Nucleophilic attack by hydroxide ion at the carbonyl carbon.

-

Participation in Peptide Coupling

The deprotected amine serves as a building block in peptide synthesis:

-

Example : Reaction with activated esters (e.g., N-hydroxysuccinimide esters) under mild conditions .

-

Yield : 70–90% when using DCC (dicyclohexylcarbodiimide) as a coupling agent .

Oxidation and Reductive Amination

-

Oxidation : The naphthalene ring’s electron-rich structure allows for selective oxidation to quinones under MnO₂ or CrO₃ .

-

Reductive Amination : Post-deprotection, the amine reacts with aldehydes/ketones in the presence of NaBH₃CN to form secondary amines .

Table 1: Comparison of Deprotection Methods

Table 2: Alkylation Reaction Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst (TBAB) | 0.1 equivalents | Maximizes efficiency |

| Temperature | 25°C | Balances rate and side reactions |

| Solvent | Ethyl acetate | Enhances phase transfer |

Stability Under Synthetic Conditions

Scientific Research Applications

Tert-butyl N-(4-aminonaphthalen-1-yl)carbamate is a chemical compound that combines a tert-butyl group with a carbamate functional group and an amine derived from 4-aminonaphthalene. It has potential applications in organic synthesis and medicinal chemistry.

Chemical Properties

- Molecular Formula: Not specified in the provided documents.

- Molecular Weight: Approximately 246.31 g/mol.

- Appearance: White to slightly yellow solid.

- Solubility: Soluble in organic solvents like methanol and chloroform, but has limited solubility in water.

Potential Applications

This compound's unique structure makes it useful in a variety of applications:

- Pharmaceuticals: It can be used as a building block in drug development.

- Organic Synthesis: Useful due to the combination of the naphthalene structure and the tert-butyl carbamate functionality, which may enhance its solubility and reactivity compared to simpler analogs.

Structural Analogues

Several compounds share structural similarities with this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-(4-Aminophenyl)carbamate | Similar amine and carbamate structure | Potentially different biological activity profile |

| tert-Butyl carbamate | Simple carbamate without aromatic substitution | Used primarily as a protecting group |

| N-(2-Aminophenyl)carbamate | Contains an amino group on a different position | May exhibit distinct pharmacological properties |

| Boc-N-(4-hydroxyphenyl)carbamate | Hydroxy group addition | Increased solubility and altered reactivity |

Mechanism of Action

The mechanism of action of tert-butyl N-(4-aminonaphthalen-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The naphthalene ring can engage in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares tert-butyl N-(4-aminonaphthalen-1-yl)carbamate with structurally related tert-butyl carbamate derivatives, focusing on key structural features, physicochemical properties, and applications.

Table 1: Comparative Analysis of tert-Butyl Carbamate Derivatives

Structural and Electronic Differences

Aromatic vs. Alicyclic Cores :

- The naphthalene core in the target compound provides extended π-conjugation, enabling strong UV absorption and π-π stacking interactions, which are absent in alicyclic derivatives like cyclopentane or piperidine-based analogs. This aromaticity may enhance binding to aromatic residues in biological targets .

- Bicyclic systems (e.g., 2-azabicyclo[2.2.1]heptane) introduce conformational rigidity, improving target selectivity in enzyme inhibition .

Substituent Effects: The 4-amino group in the target compound is electron-donating, increasing reactivity in electrophilic substitution reactions. In contrast, electron-withdrawing groups (e.g., cyano in ’s tetrahydro-pyran derivative) reduce electron density, altering solubility and reaction pathways . Hydroxy and trifluoromethyl groups () influence hydrogen bonding and metabolic stability, respectively. For example, trifluoromethyl groups enhance lipophilicity and resistance to oxidative degradation .

Stereochemical Considerations :

- Stereospecific derivatives (e.g., (1S,3S)-3-hydroxycyclopentyl) demonstrate the importance of absolute configuration in chiral drug synthesis, affecting both biological activity and crystallization behavior .

Research Findings and Trends

- Crystallography : Structural analogs (e.g., hydroxycyclopentyl carbamates) are often characterized via X-ray diffraction using SHELX programs, confirming stereochemistry and hydrogen-bonding networks .

- Biological Activity : Piperidine and bicyclic carbamates show promise in targeting G-protein-coupled receptors (GPCRs) due to their rigid frameworks .

- Industrial Use : PharmaBlock Sciences supplies many analogs as building blocks for drug discovery, underscoring their commercial relevance .

Biological Activity

Tert-butyl N-(4-aminonaphthalen-1-yl)carbamate is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, synthesis, and the implications of its use in various therapeutic contexts.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 246.31 g/mol. The compound typically appears as a white to slightly yellow solid and is soluble in organic solvents like methanol and chloroform, but has limited water solubility.

This compound exhibits its biological effects primarily through interactions with specific molecular targets. Similar compounds have been noted for their ability to inhibit various enzymes and receptors, which can lead to significant pharmacological effects. For instance, it may affect nicotinamide N-methyltransferase (NNMT), an enzyme linked to metabolic disorders and cancer .

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Enzyme Inhibition : It has been associated with the inhibition of metabolic enzymes, potentially impacting pathways related to cancer and metabolic diseases.

- Antitumor Activity : Compounds with similar structures have shown promising results in inhibiting tumor cell proliferation in vitro and in vivo .

Case Studies

- Antiproliferative Effects : In studies involving cancer cell lines, compounds structurally related to this compound demonstrated IC50 values indicating effective inhibition of cell growth. For example, certain derivatives exhibited IC50 values less than 40 nM against various cancer types .

- In Vivo Efficacy : In xenograft models, compounds similar to this compound were tested for their antitumor effects, revealing significant tumor reduction compared to control groups .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-Aminophenyl)carbamate | Similar amine and carbamate structure | Potentially different activity profile |

| tert-Butyl carbamate | Simple carbamate without aromatic substitution | Primarily used as a protecting group |

| N-(2-Aminophenyl)carbamate | Amino group at a different position | Distinct pharmacological properties |

| Boc-N-(4-hydroxyphenyl)carbamate | Hydroxy group addition | Increased solubility and altered reactivity |

The unique combination of the naphthalene structure and the tert-butyl carbamate functionality in this compound enhances its solubility and reactivity compared to simpler analogs.

Q & A

Q. What are the optimal synthetic routes for tert-butyl N-(4-aminonaphthalen-1-yl)carbamate?

The compound is typically synthesized via carbamate protection of the primary amine on 4-amino-1-naphthylamine. A common method involves reacting the amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine or DMAP) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature . Reaction progress is monitored by TLC or LC-MS, with purification via column chromatography. For regioselective protection, steric and electronic factors of the naphthalene ring must be considered to avoid side reactions .

Q. Which characterization techniques are critical for confirming the structure of this compound?

- NMR Spectroscopy : H and C NMR identify the tert-butyl group (δ ~1.4 ppm for H; δ ~28 ppm and ~80 ppm for C) and the aromatic naphthalene protons (δ 6.5–8.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H] at m/z 287.2 for CHNO) .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using SHELXL ) resolves bond angles and torsional strain in the carbamate group .

Q. How should this compound be stored to ensure stability?

Store at –20°C under inert gas (N or Ar) in airtight, light-resistant containers. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as the tert-butyl carbamate group is susceptible to hydrolysis under acidic/basic conditions .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Using SHELX programs (e.g., SHELXL for refinement and ORTEP-3 for visualization ), researchers can analyze torsion angles between the naphthalene ring and carbamate group. For example, the dihedral angle between the naphthalene plane and the carbamate’s O–C–N–C chain often ranges from 15–30°, indicating partial conjugation . Hydrogen-bonding patterns (e.g., N–H···O interactions) further stabilize the crystal lattice .

Q. What experimental strategies address contradictory spectral data (e.g., unexpected NMR shifts)?

- Solvent Effects : Compare NMR spectra in deuterated DMSO vs. CDCl; aromatic protons may show shifts due to solvent polarity .

- Dynamic Effects : Variable-temperature NMR can reveal rotational barriers in the carbamate group.

- Cross-Validation : Use 2D NMR (COSY, HSQC) to assign overlapping signals and HRMS to confirm purity .

Q. How does the tert-butyl carbamate group influence reactivity in downstream functionalization?

The Boc group acts as a temporary protecting group for the amine, enabling selective reactions at other sites (e.g., electrophilic substitution on the naphthalene ring). Deprotection with trifluoroacetic acid (TFA) or HCl in dioxane regenerates the free amine for coupling reactions (e.g., amidation, Suzuki-Miyaura cross-coupling) . Steric hindrance from the tert-butyl group can slow nucleophilic attacks, requiring optimized conditions (e.g., elevated temperatures or microwave assistance) .

Q. What role does this compound play in drug discovery pipelines?

It serves as a key intermediate in synthesizing kinase inhibitors or PARP antagonists, where the naphthalene scaffold provides planar rigidity for target binding. For example, derivatives with appended fluorophenyl or trifluoromethyl groups (see ) show enhanced bioactivity . Computational docking studies (e.g., AutoDock Vina) can predict binding modes to guide structural modifications .

Methodological Considerations

Q. How to troubleshoot low yields in the synthesis of this compound?

- Impurity in Starting Material : Purify 4-amino-1-naphthylamine via recrystallization (ethanol/water) .

- Incomplete Boc Protection : Increase equivalents of Boc anhydride (1.5–2.0 eq) and reaction time (12–24 hrs) .

- Side Reactions : Add molecular sieves to scavenge water or use anhydrous solvents .

Q. What analytical workflows validate purity for biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.